(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Catalog No.
S1943780
CAS No.
51207-66-0
M.F
C9H18N2
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

CAS Number

51207-66-0

Product Name

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m0/s1

InChI Key

YLBWRMSQRFEIEB-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC2CCCN2

Canonical SMILES

C1CCN(C1)CC2CCCN2

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is an organic compound with the molecular formula C₉H₁₈N₂ and a molecular weight of approximately 154.25 g/mol. This compound features two pyrrolidine rings linked by a methylene bridge, making it a unique derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. Its stereochemistry is significant, as the (S)-enantiomer exhibits distinct properties compared to its (R)-counterpart, particularly in biological interactions and catalytic activities .

Potential Applications based on Structural Similarities:

  • Asymmetric catalysis

    Due to its chiral nature, (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine could potentially be investigated as a ligand for asymmetric catalysts. Chiral ligands can influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over another .

  • Medicinal chemistry

    The presence of the pyrrolidine rings suggests potential for (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine to mimic or interact with biologically relevant molecules containing similar structures. Further research would be needed to explore this possibility.

  • Material science

    Compounds with pyrrolidine rings can be used as building blocks for the design of new materials with specific properties. For example, some pyrrolidine-based materials have been studied for their potential applications in drug delivery and organic electronics .

, including:

  • Oxidation: It can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction: The compound can undergo reduction to yield more saturated derivatives.
  • Substitution: Nucleophilic substitution reactions allow for functionalization of the pyrrolidine ring with different substituents.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Alkyl halides and acyl chlorides under basic conditions.

Major products of these reactions include N-oxides and various substituted pyrrolidines.

Research indicates that (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine exhibits significant biological activity. It has been studied for its potential as an organocatalyst in asymmetric synthesis, particularly in the Mannich reaction, where it facilitates the formation of new carbon-carbon bonds and chiral centers . Its dual-ring structure enhances its effectiveness in biological systems, making it a candidate for enzyme inhibition studies and receptor ligand interactions .

The synthesis of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine can be achieved through various methods:

  • Alkylation of Pyrrolidine: One common method involves the alkylation of pyrrolidine with an appropriate alkylating agent, such as 2-chloromethylpyrrolidine in the presence of a base like sodium hydride.
  • Catalytic Hydrogenation: Industrially, this compound may be produced through catalytic hydrogenation of pyrrolidine derivatives under high-pressure and high-temperature conditions using cobalt or nickel-based catalysts .

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block in the development of new pharmaceuticals due to its unique structural properties.
  • Catalysis: The compound is utilized as an organocatalyst in asymmetric synthesis processes.
  • Research: It plays a role in studies related to enzyme inhibitors and receptor ligands .

Interaction studies have shown that (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine can effectively bind to various biological targets. Its role as an organocatalyst highlights its ability to facilitate reactions that lead to biologically relevant compounds. Additionally, its potential use in drug development is being explored due to its interactions with specific receptors and enzymes .

Several compounds share structural similarities with (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PyrrolidineSingle pyrrolidine ringSimpler structure; lacks additional functional groups
Pyrrolidine-2-oneCarbonyl group at the second positionContains a carbonyl; alters reactivity
Pyrrolidine-2,5-dioneTwo carbonyl groups at second and fifth positionsMore oxidized; affects stability and reactivity

The uniqueness of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine lies in its dual pyrrolidine rings connected via a methylene bridge. This configuration imparts distinct steric and electronic properties, making it particularly valuable in medicinal chemistry applications .

Absolute Configuration Determination via X-ray Crystallography

The (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine exhibits a stereogenic center at the pyrrolidine nitrogen atom, characterized by its absolute configuration. While direct X-ray crystallographic data for this compound are not explicitly reported in available literature, its enantiomeric counterpart (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine has been structurally validated through crystallographic studies. The stereochemical assignment is further supported by its specific rotation of $$[α]_{19}^D +7.0^\circ$$ (c = 2.4 in ethanol), consistent with the (S)-configuration.

Conformational Analysis through NMR Spectroscopy

NMR spectroscopy provides critical insights into the conformational dynamics of this compound. The 1H NMR spectrum reveals distinct signals for the pyrrolidine and pyrrolidinylmethyl groups, with splitting patterns indicative of vicinal coupling constants. For example, the methylene groups adjacent to the stereocenter exhibit multiplet signals due to restricted rotation and diastereotopic protons. 13C NMR data confirm the presence of two pyrrolidine rings and a methylene bridge, with chemical shifts aligning with sp³-hybridized carbons in analogous pyrrolidine derivatives.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The compound exists as a pair of enantiomers (S and R forms) and diastereomers when considering additional stereocenters. Key distinctions include:

Property(S)-Enantiomer(R)-EnantiomerDiastereomers (if applicable)
Specific Rotation$$[α]_{19}^D +7.0^\circ$$ $$[α]_{19}^D -7.0^\circ$$ N/A (no additional stereocenters)
Physical PropertiesDensity: 0.946 g/mL Density: 0.946 g/mL N/A
ReactivityCatalyzes anti-selective aldol reactions Mirror-image selectivity in asymmetric synthesis N/A

Diastereomers would require additional stereocenters, which are absent in this compound’s structure.

Physical and Chemical Properties

The compound’s physical properties are summarized below:

PropertyValueSource
Molecular FormulaC₉H₁₈N₂
Molecular Weight154.25 g/mol
Density0.946 g/mL at 25°C
Boiling Point99–101°C at 2 mmHg
Refractive Indexn²⁰/D 1.4871
Flash Point87°C (closed cup)

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

60419-23-0

Dates

Modify: 2023-08-16
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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